molecular formula C9H17NO2 B2672759 Ethyl 2-(cyclopentylamino)acetate CAS No. 89479-61-8

Ethyl 2-(cyclopentylamino)acetate

Cat. No. B2672759
Key on ui cas rn: 89479-61-8
M. Wt: 171.24
InChI Key: FTUXHDGZWNYWNR-UHFFFAOYSA-N
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Patent
US05221665

Procedure details

Cyclopentylamine (85.2 g, 1.0 mol) and triethylamine (101.2 g, 1.0 mol) were dissolved in tetrahydrofuran (750 mL) and cooled to 0°-5° C. by means of an ice-water bath. Ethyl bromoacetate (167 g, 1.0 mol) was added dropwise at 0°-5° C. to the solution. After addition the mixture was allowed to warm up to room temperature and then stirred over night at ambient temperature. The precipitated white triethylamine hydrochloride was filtered off and the filtrate concentrated to an oil which was purified over silica gel using hexane/ethyl acetate (8.2) as the eluent. The collected product was dissolved in ether and cooled by means of an ice water bath. Dry hydrogen chloride was bubbled into the solution whereby the HCL salt of the product precipitated. Filtration yielded 138 g of product as a white solid melting at 174°-176° C.
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>O1CCCC1>[CH:1]1([NH:6][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
85.2 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
101.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
167 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C. by means of an ice-water bath
ADDITION
Type
ADDITION
Details
After addition the mixture
FILTRATION
Type
FILTRATION
Details
The precipitated white triethylamine hydrochloride was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was purified over silica gel
DISSOLUTION
Type
DISSOLUTION
Details
The collected product was dissolved in ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice water bath
CUSTOM
Type
CUSTOM
Details
Dry hydrogen chloride was bubbled into the solution whereby the HCL salt of the product
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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